

Application Notes and Protocols for ACY-775 In Vivo Administration in Mice

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytoplasmic enzyme that plays a critical role in various cellular processes, including microtubule dynamics, protein folding and degradation, and cell migration, primarily through the deacetylation of non-histone proteins like α -tubulin and Hsp90. The selective inhibition of HDAC6 with compounds like **ACY-775** is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive overview of the in vivo use of **ACY-775** in mouse models, including established dosages, experimental protocols, and the underlying signaling pathway.

Data Presentation: In Vivo Dosages of ACY-775 in Mice

The following table summarizes the reported in vivo dosages of **ACY-775** used in various mouse models. This information can serve as a valuable starting point for designing new in vivo studies.

Mouse Model	Dosage	Administration Route	Dosing Schedule	Vehicle	Key Findings	Reference
Charcot–Marie–Tooth disease type 2F (CMT2F) mice (HSPB1S135F)	3 mg/kg	Intraperitoneal (IP)	Daily for 21 days	Not specified	Reversed motor and sensory axonal deficits and induced reinnervation of the neuromuscular junction.[1] [2]	[1][2]
Wild-type mice (for biodistribution and target engagement)	5 mg/kg or 50 mg/kg	Intraperitoneal (IP)	Single acute dose	10% DMAC, 10% Solutol HS15, and 80% saline (for PK) or 0.75% DMSO in 0.9% saline (for biochemical/behavioral assays)	Increased α -tubulin acetylation in the brain.[3] At 50 mg/kg, plasma concentration peaked at 1359 ng/mL (4.1 μ M) 30 minutes post-injection with a rapid elimination half-life of 12 minutes.[3] [4]	[3][4]

Wild-type mice (for behavioral studies)	5, 10, or 50 mg/kg	Intraperitoneal (IP)	Single acute dose	0.75% DMSO in 0.9% saline	At 50 mg/kg, increased exploratory behavior. [3][4]
Wild-type mice (for antidepressant-like effects)	5 mg/kg or 50 mg/kg	Intraperitoneal (IP)	Single acute dose or chronic (daily for 10 days)	0.75% DMSO in 0.9% saline	Showed antidepressant-like properties in the tail suspension test and social defeat paradigm. [3]

Experimental Protocols

General Protocol for Intraperitoneal (IP) Administration of ACY-775 in Mice

This protocol provides a general guideline for the preparation and administration of **ACY-775** to mice via intraperitoneal injection.

Materials:

- **ACY-775** (powder)
- Vehicle (e.g., 0.75% DMSO in 0.9% sterile saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)

- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Formulation Preparation:
 - On the day of administration, prepare the **ACY-775** formulation.
 - Due to its limited solubility, **ACY-775** may need to be first dissolved in a small amount of DMSO and then diluted with saline to the final concentration. For a 50 mg/kg dose, a suspension may be formed.[\[3\]](#)
 - For example, to prepare a 5 mg/mL solution for a 10 mL/kg injection volume, weigh the appropriate amount of **ACY-775** and dissolve it in the vehicle.
 - Vortex the solution thoroughly to ensure it is well-mixed. For suspensions, ensure homogeneity before each injection.
- Animal Preparation:
 - Weigh each mouse to accurately calculate the required injection volume.
 - The injection volume is typically 10 mL/kg body weight.[\[3\]](#)
- Administration:
 - Gently restrain the mouse, exposing the lower abdominal area.
 - Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
 - Slowly inject the calculated volume of the **ACY-775** formulation or vehicle control.
- Post-Administration Monitoring:
 - Monitor the animals for any immediate adverse reactions.

- Continue to monitor the animals according to the experimental plan and institutional guidelines, recording body weight and any clinical observations.

Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol outlines a procedure to assess the pharmacokinetic profile and target engagement of **ACY-775** in mice.

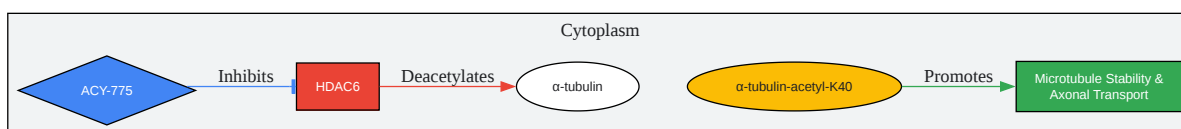
Procedure:

- Dosing:
 - Administer a single dose of **ACY-775** (e.g., 50 mg/kg, IP) to a cohort of mice.[\[3\]](#)[\[4\]](#)
- Sample Collection:
 - At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus) for pharmacokinetic analysis.
 - At the same or different time points, euthanize a subset of animals and collect tissues of interest (e.g., brain, tumor) for pharmacodynamic analysis.
- Pharmacokinetic Analysis:
 - Process the blood samples to obtain plasma.
 - Analyze the plasma concentrations of **ACY-775** using a validated analytical method (e.g., LC-MS/MS).
 - Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.
- Pharmacodynamic Analysis:
 - Prepare tissue lysates from the collected organs.

- Perform Western blotting to assess the acetylation status of α -tubulin, a key downstream target of HDAC6. An increase in acetylated α -tubulin indicates target engagement.[3]

Mandatory Visualization

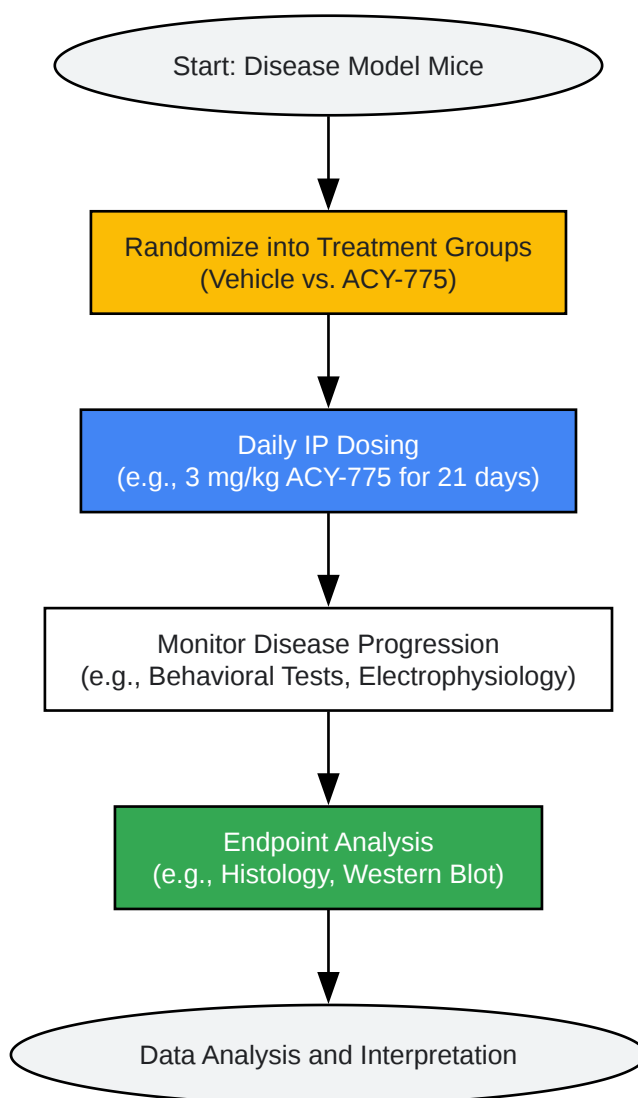
Signaling Pathway of HDAC6 Inhibition by ACY-775



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Caption: Mechanism of **ACY-775** action on HDAC6 and microtubule dynamics.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for an in vivo efficacy study of **ACY-775** in a mouse model.

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